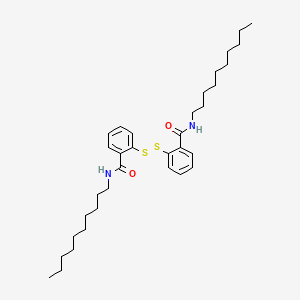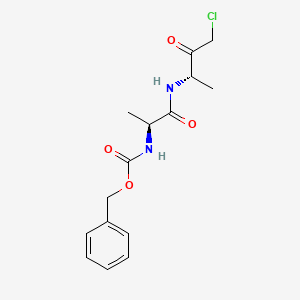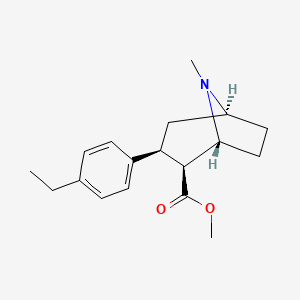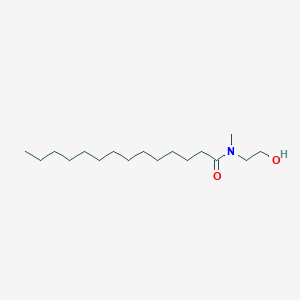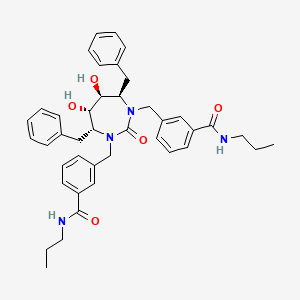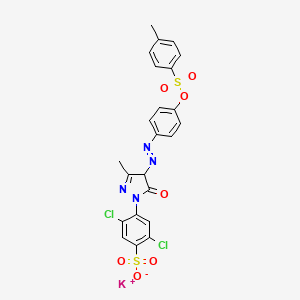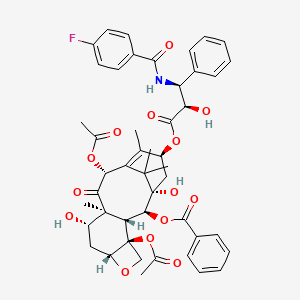
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the desired level of purity required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of the compound.
Applications De Recherche Scientifique
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Phenyl-2-p-tolyl-1,2,3,4-tetrahydro-benzo(b)thieno(3,2-c)pyridine hydrochloride is unique due to its specific ring structure and the presence of both phenyl and tolyl groups. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
70547-13-6 |
|---|---|
Formule moléculaire |
C24H22ClNS |
Poids moléculaire |
392.0 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4-phenyl-3,4-dihydro-1H-[1]benzothiolo[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C24H21NS.ClH/c1-17-11-13-19(14-12-17)25-15-21(18-7-3-2-4-8-18)24-22(16-25)20-9-5-6-10-23(20)26-24;/h2-14,21H,15-16H2,1H3;1H |
Clé InChI |
ZJNJFKFSMZBWPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(C3=C(C2)C4=CC=CC=C4S3)C5=CC=CC=C5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


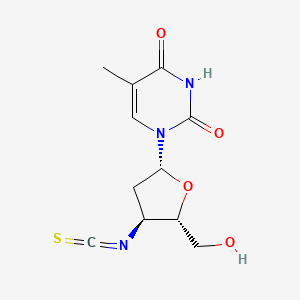
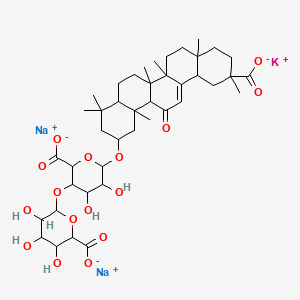
![4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;hydrogen sulfate](/img/structure/B12781815.png)
